2,3-Dichloroquinoxaline-6-sulfonyl fluoride
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Overview
Description
2,3-Dichloroquinoxaline-6-sulfonyl fluoride is an aromatic compound with the molecular formula C₈H₃Cl₂FN₂O₂S. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloroquinoxaline-6-sulfonyl fluoride can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3-dichloroquinoxaline with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloroquinoxaline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 3 can be substituted by nucleophiles, leading to the formation of various quinoxaline derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from nucleophilic substitution reactions of this compound include various substituted quinoxaline derivatives, which can have different functional groups depending on the nucleophile used .
Scientific Research Applications
2,3-Dichloroquinoxaline-6-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various quinoxaline derivatives, which are important in materials science and pharmaceuticals.
Medicinal Chemistry: Quinoxaline derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound’s derivatives are used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-dichloroquinoxaline-6-sulfonyl fluoride involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 3 are electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows the compound to form various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: A precursor to 2,3-dichloroquinoxaline-6-sulfonyl fluoride, used in similar synthetic applications.
Quinoxaline Derivatives: Compounds such as 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline, which have different substituents but share the quinoxaline core.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfonyl fluoride groups, which enhance its reactivity and versatility in synthetic applications. This combination of functional groups allows for the formation of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C8H3Cl2FN2O2S |
---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
2,3-dichloroquinoxaline-6-sulfonyl fluoride |
InChI |
InChI=1S/C8H3Cl2FN2O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H |
InChI Key |
HUUUFOBCERBECP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
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